

Violanthrone-79 molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Violanthrone-79**

Cat. No.: **B033473**

[Get Quote](#)

Violanthrone-79: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of **Violanthrone-79** for Applications in Organic Electronics.

This technical guide provides a comprehensive overview of **Violanthrone-79**, an n-channel organic semiconductor. The document details its fundamental molecular properties, provides a detailed synthesis protocol, and outlines key experimental procedures for its characterization and application in organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Core Molecular Data

Violanthrone-79, with the IUPAC name 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a polycyclic aromatic hydrocarbon that has garnered interest for its semiconducting properties.^[1] Its core molecular and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₅₀ H ₄₈ O ₄
Molecular Weight	712.91 g/mol [1]
CAS Number	85652-50-2
Appearance	Amber to dark purple to black powder/crystals [1]
Melting Point	193-196 °C [1]
Solubility	Soluble in chloroform [1]
Maximum Absorption (λ_{max})	651 nm (in CHCl ₃) [1]

Experimental Protocols

Synthesis of Violanthrone-79

A general and effective method for the synthesis of **Violanthrone-79** involves the Williamson ether synthesis, starting from 16,17-dihydroxyanthraquinone violet and 1-bromooctane.[\[1\]](#)

Materials:

- 16,17-dihydroxyanthraquinone violet (2.48 mmol, 1.21 g)
- N-methylpyrrolidone (NMP) (50 mL)
- Anhydrous K₂CO₃ (7.2 mmol, 1.00 g)
- 1-bromooctane (5.08 mmol, 0.98 g)
- 18-crown-6 (catalytic amount)
- Dichloromethane
- Methanol
- Water

Procedure:

- In a 100 mL round-bottomed flask, disperse 1.21 g of 16,17-dihydroxyanthraquinone violet in 50 mL of NMP.
- Heat the mixture to 100 °C and maintain for 10 minutes to ensure thorough dispersion.
- To the reaction mixture, add 1.00 g of anhydrous K₂CO₃, 0.98 g of 1-bromoocetane, and a catalytic amount of 18-crown-6.
- Maintain the reaction at 100 °C with continuous stirring for 8 hours.
- After the reaction is complete, cool the mixture and slowly pour it into 100 mL of water.
- Stir the mixture thoroughly and collect the resulting solid by filtration.
- Dry the collected solid to obtain the crude product.
- Dissolve the crude product in dichloromethane and filter to remove any insoluble materials.
- Remove the dichloromethane by rotary evaporation to yield the solid product.
- The product can be further purified by silica gel column chromatography using a 20:1 mixture of dichloromethane and methanol as the eluent.
- A yield of approximately 1.26 g (72%) can be expected.[\[1\]](#)

Characterization Protocols

UV-Vis spectroscopy is employed to determine the absorption properties of **Violanthrone-79** in solution.

Materials:

- **Violanthrone-79**
- Chloroform (spectroscopic grade)
- Spectrophotometer

- Quartz cuvettes (1 mm path length)

Procedure:

- Prepare solutions of **Violanthrone-79** in chloroform at various concentrations (e.g., 0.1 mM and 1.5 mM).[2]
- Use a spectrophotometer to measure the absorbance spectra of the solutions at room temperature.[2]
- Place the sample solutions in 1 mm path length liquid cells for measurement.[2]
- Record the spectra over a range of approximately 350 nm to 850 nm.[2]
- Perform a baseline correction on the obtained spectra.[2]

Cyclic voltammetry is utilized to study the redox properties of **Violanthrone-79** and to estimate its frontier molecular orbital energies.[3] The following is a general procedure that can be adapted for this purpose.

Apparatus:

- Potentiostat
- Three-electrode cell:
 - Working electrode (e.g., glassy carbon or platinum)
 - Reference electrode (e.g., Ag/AgCl)
 - Counter electrode (e.g., platinum wire)
- Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an appropriate solvent like dichloromethane)
- Violanthrone-79** solution in the electrolyte

Procedure:

- Prepare a solution of **Violanthrone-79** in the electrolyte solution.
- Assemble the three-electrode cell with the electrodes immersed in the sample solution.
- Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
- Connect the electrodes to the potentiostat.
- Set the potential window to scan over the expected redox events for **Violanthrone-79**.
- Initiate the potential sweep at a defined scan rate (e.g., 50 mV/s).
- Record the resulting voltammogram, which plots current versus potential.
- Multiple cycles can be run to check for stability.

Thermogravimetric analysis can be used to assess the thermal stability of **Violanthrone-79**.

The following is a general procedure.

Apparatus:

- Thermogravimetric analyzer

Procedure:

- Place a small, accurately weighed sample of **Violanthrone-79** into the TGA sample pan.
- Place the sample pan into the TGA furnace.
- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
- Record the mass of the sample as a function of temperature.
- The resulting TGA curve will show the temperature at which the material begins to decompose.

Application in Organic Field-Effect Transistors (OFETs)

Violanthrone-79's properties as an n-channel organic semiconductor make it a candidate for use in OFETs.^[1] The fabrication and characterization of an OFET with **Violanthrone-79** as the active layer would typically follow these steps.

OFET Fabrication (Bottom-Gate, Top-Contact Configuration)

Materials:

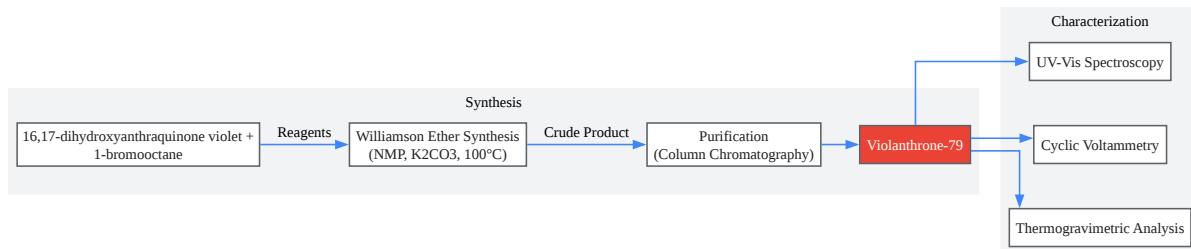
- Substrate (e.g., heavily doped Si wafer with a SiO₂ dielectric layer)
- **Violanthrone-79**
- Solvent for **Violanthrone-79** (e.g., chloroform)
- Source and drain electrode material (e.g., gold)
- Spin coater
- Thermal evaporator

Procedure:

- Clean the Si/SiO₂ substrate thoroughly.
- Prepare a solution of **Violanthrone-79** in a suitable solvent.
- Deposit a thin film of **Violanthrone-79** onto the SiO₂ surface, for example, by spin coating.
- Anneal the film to improve crystallinity and morphology.
- Deposit the source and drain electrodes (e.g., gold) on top of the **Violanthrone-79** film through a shadow mask using thermal evaporation. The doped Si substrate acts as the gate electrode.

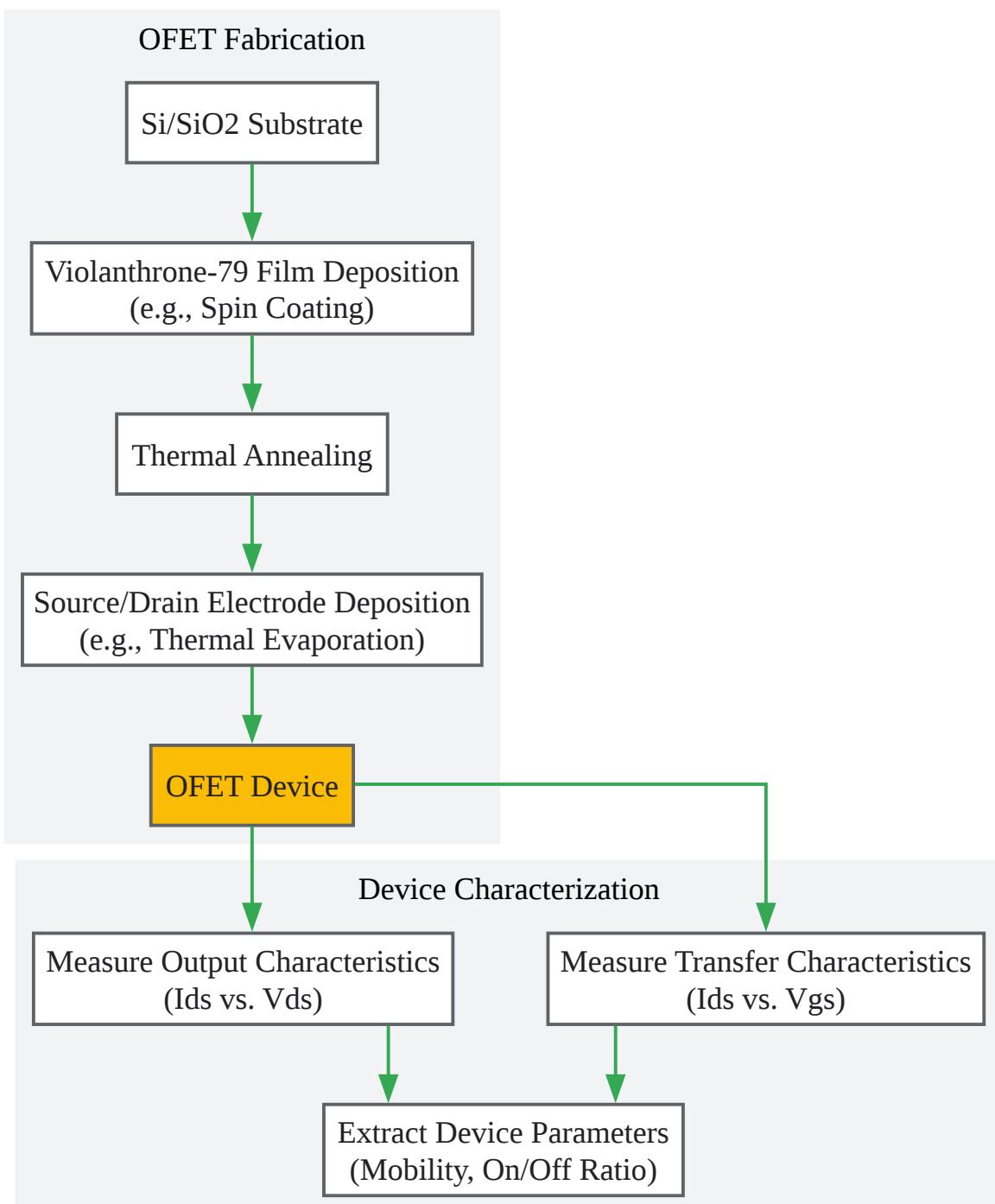
OFET Characterization

Apparatus:


- Semiconductor parameter analyzer
- Probe station

Procedure:

- Place the fabricated OFET device on the probe station.
- Make electrical contact with the source, drain, and gate electrodes using the probes.
- Measure the output characteristics by sweeping the drain-source voltage (V_{ds}) at different constant gate-source voltages (V_{gs}).
- Measure the transfer characteristics by sweeping the gate-source voltage (V_{gs}) at a constant, high drain-source voltage (V_{ds}).
- From these characteristics, key device parameters such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.


Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of **Violanthrone-79** and its subsequent application in an OFET.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Violanthrone-79**.

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication and characterization of a **Violanthrone-79** based OFET.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VIOLANTHRONE-79 | 85652-50-2 [chemicalbook.com]
- 2. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Violanthrone-79 molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033473#violanthrone-79-molecular-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com